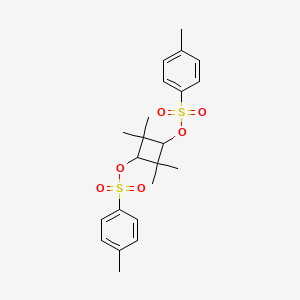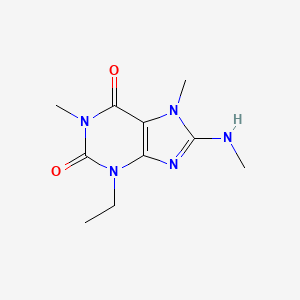
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its diverse applications in scientific research and industry. This compound is structurally related to xanthine and is characterized by its unique chemical properties that make it valuable in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,7-dimethylxanthine with ethyl iodide and methylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with potassium carbonate as a base, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding purine-2,6-dione derivatives, while substitution reactions can produce various alkylated purine derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain signaling pathways and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
3-Ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theophylline, this compound exhibits a combination of TRPA1 antagonism and PDE inhibition, making it a promising candidate for pain and inflammation management .
Propiedades
Número CAS |
7464-78-0 |
|---|---|
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
3-ethyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5-15-7-6(8(16)14(4)10(15)17)13(3)9(11-2)12-7/h5H2,1-4H3,(H,11,12) |
Clave InChI |
RJFYPNPIJIXAIX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


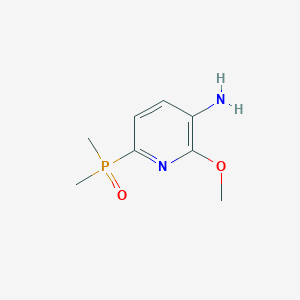

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)


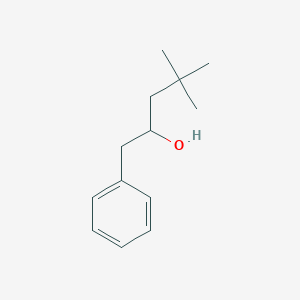
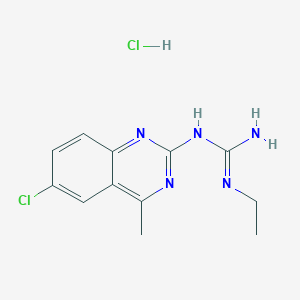
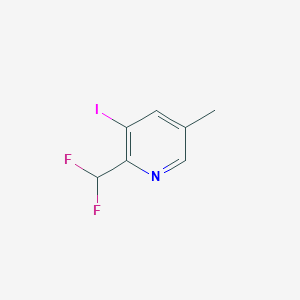
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
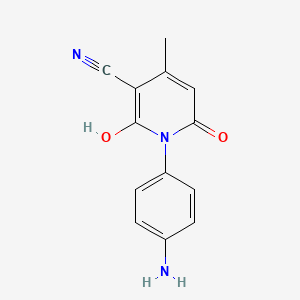
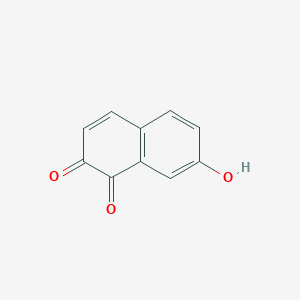
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
